

# A Comparative Analysis of Hole Mobility in Carbazole-Based Hole-Transporting Materials

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## Compound of Interest

**Compound Name:** 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone

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For researchers and scientists in materials science and optoelectronics, the selection of an appropriate hole-transporting material (HTM) is a critical determinant of device performance and stability. Carbazole-based compounds have emerged as a prominent class of HTMs due to their excellent thermal stability, high hole-transporting capability, and tunable optoelectronic properties. This guide provides a comparative analysis of the hole mobility of various carbazole-based HTMs, with supporting experimental data and methodologies, to aid in the selection of materials for applications such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

## Quantitative Performance Comparison

The hole mobility ( $\mu_h$ ) is a key parameter that quantifies the ease with which holes can move through a material under an applied electric field. Higher hole mobility generally leads to more efficient charge extraction and reduced recombination losses in optoelectronic devices. The following table summarizes the hole mobility values for a selection of carbazole-based HTMs, including the benchmark material Spiro-OMeTAD and the widely used polymer PTAA.

| Hole-Transporting Material (HTM)   | Chemical Structure/Classes       | Hole Mobility ( $\text{cm}^2\text{V}^{-1}\text{s}^{-1}$ ) | Measurement Technique | Reference |
|------------------------------------|----------------------------------|---|-----------------------|-----------|
| Spiro-OMeTAD                       | Spirobifluorene-based            | $2.1 \times 10^{-5}$<br>(pristine)                        | SCLC                  | [1]       |
| $2 \times 10^{-4}$ (doped)         | Not Specified                    | [2]   |                       |           |
| $\sim 10^{-4}$                     | Not Specified                    | [3]   |                       |           |
| PTAA                               | Poly(triarylamine)               | $4 \times 10^{-3}$  | Not Specified         | [2]       |
| $3-4 \times 10^{-5}$<br>(pristine) | Not Specified                    | [4]   |                       |           |
| SF-MPA-MCz                         | Spiro-type with carbazole unit   | $4.5 \times 10^{-5}$<br>(pristine)                        | SCLC                  | [1]       |
| V1209, V1221, V1225                | Carbazole-terminated isomers     | $\sim 10^{-5}$  | Not Specified         | [5]       |
| NCz-DM                             | Carbazole-based                  | $9.41 \times 10^{-4}$<br>(pristine)                       | Not Specified         | [6]       |
| KZRD                               | D-A type carbazole derivative    | Higher than KZ and KZIC                                   | Not Specified         | [7]       |
| MPTCZ-FNP                          | Star-shaped carbazole            | -   | Not Specified         |           |
| Spiro-carbazole                    | Spiro-type with N-ethylcarbazole | Higher than Spiro-OMeTAD                                  | Not Specified         |           |
| H7                                 | Bis-carbazole-based              | Higher than H4 (mono-carbazole)                           | Not Specified         | [6]       |
| BSA50                              | 10H,10'H-9,9'-spirobi[acridine]  | Improved hole mobility                                    | Not Specified         | [8]       |

core with  
dimethoxy-  
carbazole  
moieties

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## Experimental Protocols for Hole Mobility Measurement

The two most common techniques for determining the hole mobility of thin-film semiconductor materials are the Space-Charge-Limited Current (SCLC) method and the Time-of-Flight (TOF) method.

### Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state measurement that analyzes the current-voltage (J-V) characteristics of a single-carrier device.

Device Fabrication:

- A hole-only device is fabricated with the structure: Substrate/Anode/Hole-Injection Layer (HIL)/HTM Layer/Cathode.
- Indium Tin Oxide (ITO) is commonly used as the transparent anode.
- A material with a high work function, such as PEDOT:PSS or  $V_2O_5$ , is used as the HIL to ensure efficient hole injection and block electron injection.<sup>[9]</sup>
- The carbazole-based HTM layer is deposited onto the HIL, typically by spin-coating from a solution.
- A high work function metal, such as Gold (Au) or Silver (Ag), is deposited as the cathode to block electron injection from that side.

Measurement and Analysis:

- The current density (J) is measured as a function of the applied voltage (V).

- The J-V curve is plotted on a log-log scale.
- At higher voltages, the current becomes space-charge limited, and the relationship between  $J$  and  $V$  is described by the Mott-Gurney law:  $J = (9/8)\epsilon_0\epsilon_r\mu(V^2/L^3)$ , where  $\epsilon_0$  is the permittivity of free space,  $\epsilon_r$  is the relative permittivity of the material,  $\mu$  is the charge carrier mobility,  $V$  is the applied voltage, and  $L$  is the thickness of the HTM layer.[10]
- By fitting the experimental data in the SCLC region to this equation, the hole mobility ( $\mu_h$ ) can be extracted.[11]

## Time-of-Flight (TOF) Method

The TOF method is a transient measurement that directly measures the time it takes for charge carriers to travel across a known thickness of the material.

### Sample Preparation:

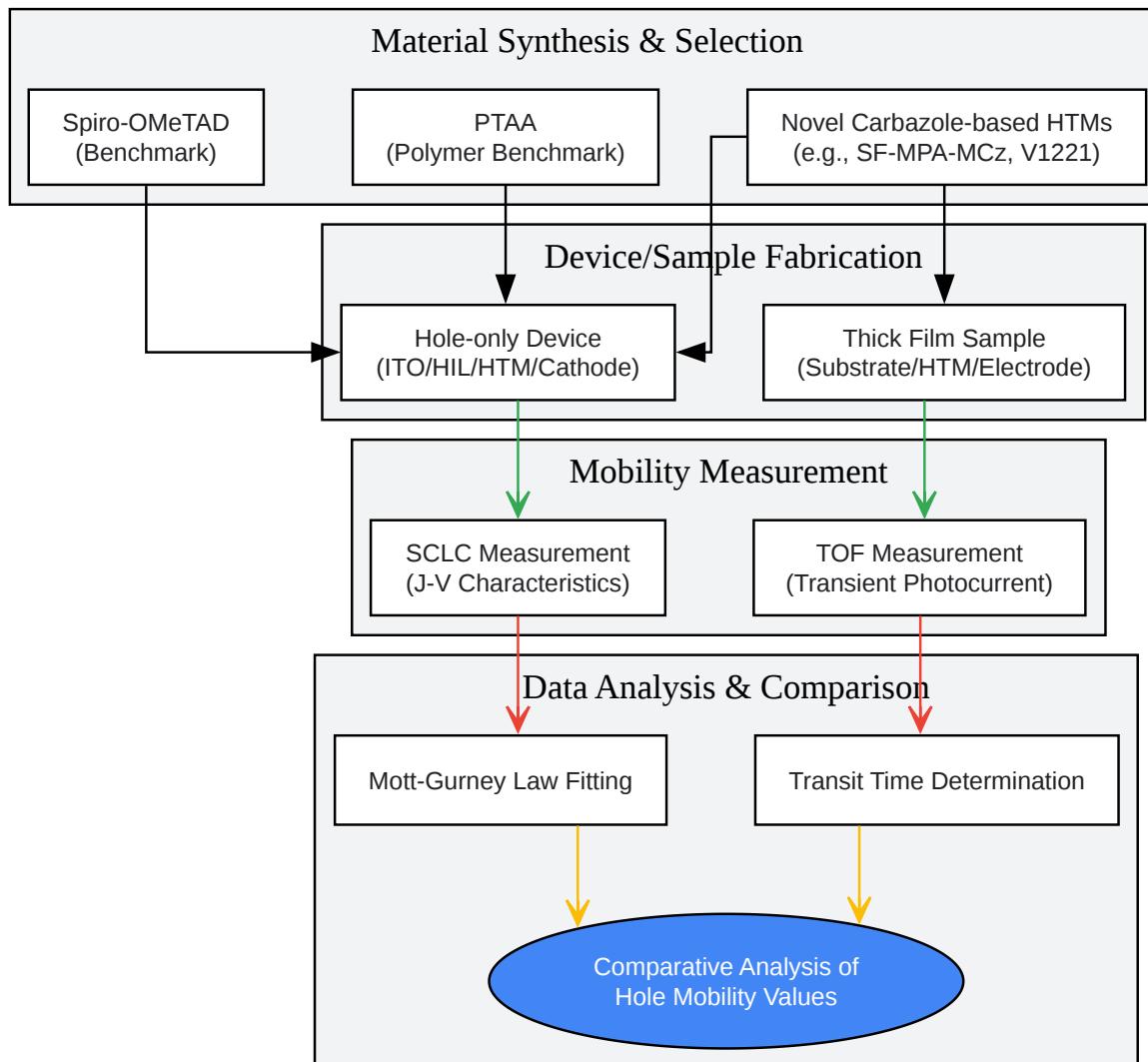
- A thick film (typically several micrometers) of the HTM is prepared on a conductive substrate (e.g., ITO-coated glass).[12]
- A semi-transparent top electrode is deposited on the HTM film.

### Measurement and Analysis:

- A short pulse of highly absorbed light (e.g., from a nitrogen laser) generates a sheet of charge carriers near the semi-transparent electrode.
- An external electric field is applied across the sample, causing the holes to drift towards the opposite electrode.
- The transient photocurrent is measured as a function of time using an oscilloscope.
- The transit time ( $t_t$ ) is determined from the inflection point of the transient photocurrent curve.
- The hole mobility ( $\mu_h$ ) is then calculated using the equation:  $\mu = L^2 / (t_t V)$ , where  $L$  is the film thickness and  $V$  is the applied voltage.

## Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining and comparing the hole mobility of different carbazole-based HTMs.



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